![molecular formula C53H71ClN10O14 B1191799 MC-Val-Cit-PAB-VX765](/img/no-structure.png)
MC-Val-Cit-PAB-VX765
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Overview
Description
MC-Val-Cit-PAB-VX765 or MC-Val-Cit-PABC-VX765 is VX765 derivative, which is ready to conjugate with antibody, protein, or polymer for targeted drug delivery. MC-Val-Cit-PAB (also see our cat# 61023) is a a cathepsin cleavable ADC linker, which has been widely used for making antibody drug conjugate (ADC). MC-Val-Cit-PAB-VX765 molecule, the linker is covalently linked with the amino group of VX765. Belnacasan (VX765, our Cat#203165) is a caspase inhibitor.
Scientific Research Applications
1. Targeted Drug Delivery in Cancer Therapy
MC-Val-Cit-PAB-VX765, as part of antibody-drug conjugates, has been utilized to target cancer cells specifically while minimizing the impact on healthy cells. For example, Ye et al. (2021) demonstrated the use of this compound in the development of cetuximab-valine-citrulline-doxorubicin (vc-DOX) immunoconjugates. These conjugates were loaded onto bovine serum albumin nanoparticles and showed enhanced targeting and efficacy in colorectal tumor therapy (Ye et al., 2021).
2. Overcoming Drug Resistance
Research has also focused on developing ADCs with MC-Val-Cit-PAB-VX765 to overcome resistance to traditional chemotherapy agents. Yu et al. (2015) developed novel anti-CD22 and anti-CD79b ADCs using MC-Val-Cit-PAB-VX765, showing effectiveness in non-Hodgkin lymphoma models resistant to previous generations of ADCs (Yu et al., 2015).
3. Enhanced Synthesis of ADC Linkers
The synthesis of efficient linkers in ADCs is critical for their performance. Mondal et al. (2018) improved the synthesis of the MC-Val-Cit-PABOH linker, widely used in ADC research, enhancing the stability and efficacy of the resulting drug conjugates (Mondal, Ford, & Pinney, 2018).
4. Understanding Linker-Payload Interactions
Zhang et al. (2018) studied the impact of different linkers, including Val-Cit-PAB, on the activity of ADCs. They found that the efficiency of payload release and the stability of the drug are critical for the therapeutic efficacy of ADCs (Zhang et al., 2018).
5. ADCs in Clinical Applications
Wang and Jimenez del Val (2022) discussed the upstream process design for ADCs targeting colorectal cancer, utilizing MC-Val-Cit-PAB linked with patritumab and MMAE, emphasizing the importance of production modes and technical-economic analysis in ADC development (Wang & Jimenez del Val, 2022).
properties
Molecular Formula |
C53H71ClN10O14 |
---|---|
Molecular Weight |
1107.657 |
SMILES |
O=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O |
Appearance |
Solid powder |
synonyms |
MC-Val-Cit-PAB-VX765; MC-Val-Cit-PABC-VX765; Belnacasan-conjugate; VX765-conjugate.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-ox |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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